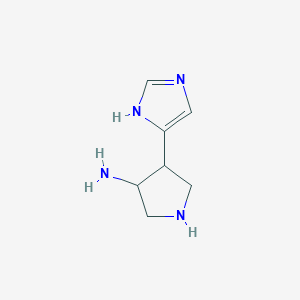

4-(1H-Imidazol-5-yl)pyrrolidin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H12N4 |

|---|---|

Molecular Weight |

152.20 g/mol |

IUPAC Name |

4-(1H-imidazol-5-yl)pyrrolidin-3-amine |

InChI |

InChI=1S/C7H12N4/c8-6-2-9-1-5(6)7-3-10-4-11-7/h3-6,9H,1-2,8H2,(H,10,11) |

InChI Key |

TWUYPDDJXUDDCM-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(CN1)N)C2=CN=CN2 |

Origin of Product |

United States |

Advanced Structural Elucidation and Stereochemical Characterization

Spectroscopic Analysis for Confirmation of Molecular Architecture

Spectroscopic methods provide a detailed view of the molecule's structural components and their environment. Through the combined use of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR)/Ultraviolet-Visible (UV-Vis) spectroscopy, a complete picture of the molecule's constitution can be assembled.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of "4-(1H-Imidazol-5-yl)pyrrolidin-3-amine." Both ¹H and ¹³C NMR spectra would provide critical information regarding the chemical environment of each atom, while 2D NMR techniques would establish connectivity and spatial relationships.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The protons on the imidazole (B134444) ring would likely appear in the aromatic region (typically δ 7-8 ppm). The protons of the pyrrolidine (B122466) ring would be found in the aliphatic region, with their chemical shifts influenced by the adjacent amine and imidazole substituents. The N-H protons of the amine and imidazole groups would likely appear as broad signals, and their chemical shifts could be solvent-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The carbons of the imidazole ring would resonate at lower field (downfield) compared to the sp³-hybridized carbons of the pyrrolidine ring. The chemical shifts of the pyrrolidine carbons would be indicative of their substitution pattern.

2D NMR Techniques: Advanced NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for unambiguous assignment of all proton and carbon signals and for confirming the connectivity between the imidazole and pyrrolidine rings. NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the through-space proximity of protons, which is vital for determining the relative stereochemistry and preferred conformation of the molecule in solution.

Expected ¹H and ¹³C NMR Data (Predicted) The following table represents predicted chemical shift ranges based on analogous structures. Actual experimental values may vary.

| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Imidazole C2 | ~7.5-8.0 (CH) | ~135-140 |

| Imidazole C4/C5 | ~7.0-7.5 (CH) | ~115-125 |

| Pyrrolidine C2 | ~3.0-3.8 (CH₂) | ~45-55 |

| Pyrrolidine C3 | ~3.5-4.5 (CH) | ~50-60 |

| Pyrrolidine C4 | ~3.0-4.0 (CH) | ~40-50 |

| Pyrrolidine C5 | ~3.0-3.8 (CH₂) | ~45-55 |

| Amine NH₂ | Broad, variable | - |

| Imidazole NH | Broad, variable | - |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For "this compound" (molecular formula: C₇H₁₂N₄), HRMS would provide a highly accurate mass measurement, allowing for the confirmation of its chemical formula. Techniques like electrospray ionization (ESI) would likely be employed. beilstein-archives.orgmdpi.com The expected monoisotopic mass can be precisely calculated and compared with the experimental value, typically with an accuracy in the parts-per-million (ppm) range, which provides strong evidence for the compound's identity. mdpi.com

Expected HRMS Data

| Parameter | Expected Value |

| Molecular Formula | C₇H₁₂N₄ |

| Monoisotopic Mass | 152.1062 g/mol |

| Expected [M+H]⁺ | 153.1139 |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" would be expected to show characteristic absorption bands for the N-H stretching of the primary amine and the imidazole ring (typically in the range of 3200-3500 cm⁻¹). C-H stretching vibrations for the aliphatic pyrrolidine and aromatic imidazole rings would also be present. C=N and C=C stretching vibrations from the imidazole ring would likely appear in the 1500-1650 cm⁻¹ region. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The imidazole ring in "this compound" constitutes a chromophore. It would be expected to exhibit absorption maxima in the UV region, likely around 210-230 nm, corresponding to π→π* transitions within the heterocyclic aromatic system. mdpi.comresearchgate.net The position and intensity of these absorptions can be influenced by the solvent polarity.

Expected Spectroscopic Data

| Technique | Expected Observations |

| IR (cm⁻¹) | 3200-3500 (N-H stretch), 2850-3000 (C-H stretch), 1500-1650 (C=N, C=C stretch) |

| UV-Vis (nm) | λ_max ≈ 210-230 (π→π* transition) |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformation

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of "this compound," it is possible to determine the precise atomic coordinates, bond lengths, bond angles, and torsional angles. researchgate.net This technique would definitively establish the relative stereochemistry of the substituents on the pyrrolidine ring. Furthermore, if a chiral resolving agent is used or if the compound crystallizes in a chiral space group, X-ray crystallography can be used to determine the absolute configuration of the stereocenters. The resulting crystal structure would also reveal the preferred conformation of the molecule in the solid state and provide insights into intermolecular interactions, such as hydrogen bonding. researchgate.net

Chiral Separation and Enantiomeric Purity Assessment Techniques

"this compound" possesses two stereocenters (at C3 and C4 of the pyrrolidine ring), meaning it can exist as a mixture of enantiomers and diastereomers. The separation and analysis of these stereoisomers are critical. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method for this purpose.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often successful in resolving enantiomers of compounds containing amine and heterocyclic functionalities. mdpi.comresearchgate.net The separation mechanism typically involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector. mdpi.com Different mobile phases, both normal-phase (e.g., hexane/ethanol) and reversed-phase, would be screened to optimize the separation. mdpi.comnih.gov The enantiomeric purity of a separated isomer can then be quantified by measuring the relative peak areas in the chromatogram. Another approach involves derivatization with a chiral agent to form diastereomers, which can then be separated on a standard achiral column. rsc.org

| Technique | Description |

| Chiral HPLC | Utilizes a chiral stationary phase (e.g., polysaccharide-based) to differentiate between enantiomers, allowing for their separation and quantification. |

| Diastereomeric Derivatization | The racemic mixture is reacted with a chiral derivatizing agent to form diastereomers, which can be separated by standard chromatography techniques. |

Comprehensive Structure Activity Relationship Sar Investigations

Positional Scanning and Substituent Effects on Biological Profiles

Positional scanning is a key strategy to probe the chemical space around the core scaffold. By systematically introducing a variety of substituents at different positions, researchers can map out the steric, electronic, and hydrophobic requirements for optimal biological activity.

The five-membered pyrrolidine (B122466) ring is a versatile scaffold whose conformation and substitution pattern are critical for biological activity. nih.gov The non-planar, puckered nature of the saturated ring allows substituents to adopt distinct spatial orientations, which can be finely tuned to enhance target binding. nih.gov The ring can adopt Cγ-exo and Cγ-endo envelope conformations, and the preference for one over the other can be controlled by the stereoelectronic properties of its substituents. nih.gov

Modifications can be explored at several positions:

N-1 Position: The secondary amine of the pyrrolidine ring is a prime site for substitution. Introducing small alkyl groups (e.g., methyl, ethyl) or larger, more complex moieties can significantly alter the compound's physicochemical properties, such as lipophilicity and basicity, and can explore new binding interactions with the target protein.

C-2 and C-5 Positions: Substitution at these positions, adjacent to the ring nitrogen, can introduce steric hindrance that may orient the rest of the molecule favorably or unfavorably within a binding pocket. The use of chiral precursors like proline and hydroxyproline (B1673980) allows for the stereospecific introduction of substituents at these positions. nih.gov

Impact of Substituents: Introducing electron-withdrawing groups like fluorine can influence the ring's pucker and the basicity of the nitrogen atoms. nih.gov Hydrophobic groups can engage with nonpolar pockets in a target enzyme or receptor, while polar groups like hydroxyls can form additional hydrogen bonds.

Table 1: Potential Modifications of the Pyrrolidine Ring and Their Rationale

| Position of Modification | Example Substituent (R) | Potential Impact on Biological Profile | Rationale |

|---|---|---|---|

| N-1 | Methyl (-CH₃) | Increased lipophilicity; potential steric interactions. | Probing for hydrophobic pockets near the N-1 position. |

| N-1 | Cyclopropylmethyl (-CH₂-cPr) | Introduces conformational rigidity and explores larger binding pockets. | To enhance binding affinity through van der Waals interactions. |

| C-2 / C-5 | Hydroxyl (-OH) | Increased polarity; potential for new hydrogen bond donation. | To improve aqueous solubility and add a specific hydrogen bonding interaction. |

The imidazole (B134444) ring is a crucial pharmacophoric element, capable of participating in hydrogen bonding (as both donor and acceptor) and π-π stacking interactions. nih.gov Its properties can be modulated by substitution on the carbon or nitrogen atoms.

N-1 and N-3 Positions: The imidazole ring contains two nitrogen atoms, one of the pyrrole-type (with an attached hydrogen) and one of the pyridine-type. nih.gov Alkylation at the N-1 position can prevent its role as a hydrogen bond donor and introduce steric bulk, which can enhance selectivity for certain targets.

C-2 and C-4 Positions: These carbon atoms are available for substitution. Introducing small alkyl groups, halogens, or other functional groups can alter the electronic distribution within the ring, affecting its pKa and hydrogen-bonding capabilities. For instance, in related heterocyclic systems, substitutions have been shown to be critical for modulating receptor interactions. nih.gov

Table 2: Potential Modifications of the Imidazole Ring and Their Rationale

| Position of Modification | Example Substituent (R) | Potential Impact on Biological Profile | Rationale |

|---|---|---|---|

| N-1 | Methyl (-CH₃) | Blocks H-bond donation; increases lipophilicity. | To determine the importance of the N-H donor for target binding. |

| C-2 | Bromo (-Br) | Increases size; alters electronics; potential for halogen bonding. | To probe for steric tolerance and specific interactions in the binding site. |

| C-4 | Trifluoromethyl (-CF₃) | Strong electron-withdrawing group; increases lipophilicity. | To modulate the pKa of the imidazole ring and enhance metabolic stability. |

The primary amine at the C-3 position of the pyrrolidine ring is a key feature, likely serving as a strong hydrogen bond donor and a protonatable center for ionic interactions at physiological pH.

Alkylation: Conversion to secondary (e.g., methylamino) or tertiary (e.g., dimethylamino) amines reduces the number of hydrogen bond donors while increasing steric bulk and basicity.

Acylation/Sulfonylation: Converting the amine to an amide or sulfonamide neutralizes its basicity and replaces its hydrogen bond donating capacity with an acceptor group (the carbonyl or sulfonyl oxygen). This is a common strategy to probe the necessity of a basic center for activity.

Table 3: Potential Modifications of the C-3 Amine and Their Rationale

| Modification Type | Resulting Group | Potential Impact on Biological Profile | Rationale |

|---|---|---|---|

| Mono-alkylation | -NHCH₃ | Increased basicity; loss of one H-bond donor. | To assess steric tolerance and the need for two H-bond donors. |

| Acylation | -NHC(O)CH₃ | Neutralized basicity; introduces H-bond acceptor. | To determine if a basic nitrogen is required for activity. |

Stereochemical Influence on Molecular Recognition and Target Binding

The core structure of 4-(1H-Imidazol-5-yl)pyrrolidin-3-amine contains two chiral centers at positions C-3 and C-4 of the pyrrolidine ring. This gives rise to four possible stereoisomers: (3R, 4R), (3S, 4S), (3R, 4S), and (3S, 4R). Since biological targets like enzymes and receptors are themselves chiral, they typically exhibit a high degree of stereoselectivity. It is common for one enantiomer or diastereomer to be significantly more potent than the others.

The relative orientation of the amine and imidazole substituents (cis or trans) and their absolute configuration (R or S) dictates the three-dimensional shape of the molecule and its ability to fit into a specific binding site. The synthesis of enantiomerically pure compounds, often starting from chiral precursors like (S)-proline or (R)-proline, is essential for evaluating the activity of each individual stereoisomer and identifying the eutomer (the more active isomer). nih.gov

Table 4: Stereoisomers of this compound

| Stereoisomer | Relative Stereochemistry | Expected Biological Profile |

|---|---|---|

| (3R, 4S) | cis | Activity must be determined empirically; may differ significantly from other isomers. |

| (3S, 4R) | cis | Activity must be determined empirically; may differ significantly from other isomers. |

| (3R, 4R) | trans | Activity must be determined empirically; may differ significantly from other isomers. |

Isosteric Replacements and Bioisosterism Strategies in Design

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool for lead optimization. nih.gov This approach can be used to improve potency, enhance selectivity, alter metabolic stability, or secure novel intellectual property.

Imidazole Ring Replacement: The imidazole ring can be replaced by other 5-membered aromatic heterocycles. A pyrazole (B372694) ring, for example, alters the position of the nitrogen atoms, changing the hydrogen bonding vector. Triazoles and oxadiazoles (B1248032) can also serve as bioisosteres, offering different electronic and solubility profiles. nih.gov

Amine Group Bioisosteres: The primary amine could be replaced with other groups that can participate in similar interactions. A hydroxyl group (-OH) can also act as a hydrogen bond donor, while a thiol (-SH) offers different chemical properties.

Pyrrolidine Ring Analogues: The saturated pyrrolidine ring can be replaced by a cyclopentane (B165970) ring to remove the ring nitrogen or a piperidine (B6355638) ring to expand the ring size. Aromatic rings like phenyl or pyridine (B92270) could also be used to introduce rigidity and different electronic properties.

Table 5: Potential Bioisosteric Replacements in the Scaffold

| Original Group | Bioisosteric Replacement | Rationale |

|---|---|---|

| Imidazole | Pyrazole | Alters the relative positions of the two ring nitrogens, probing different H-bonding patterns. |

| Imidazole | 1,2,4-Triazole | Introduces a third nitrogen atom, modifying the ring's electronic character and H-bonding capacity. |

| Pyrrolidine | Cyclopentane | Removes the basic ring nitrogen to assess its importance for activity or solubility. |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

QSAR and 3D-QSAR are computational techniques used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov Once a set of analogues of this compound has been synthesized and tested, a QSAR model can be developed.

2D-QSAR: This approach correlates biological activity with calculated physicochemical properties (descriptors) of the entire molecule, such as lipophilicity (logP), electronic effects (Hammett constants, σ), and steric parameters (molar refractivity, MR). A typical Hansch equation might take the form: log(1/C) = k1·logP + k2·σ + k3·Es + constant

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA) go further by analyzing the 3D steric and electrostatic fields surrounding the molecules. jyoungpharm.org These models can generate contour maps that highlight regions where positive or negative steric bulk, or positive or negative electrostatic potential, is favorable or unfavorable for activity. This provides intuitive, visual guidance for designing new, more potent compounds.

Table 6: Key Descriptors for a QSAR Model

| Descriptor Type | Example | Information Provided |

|---|---|---|

| Hydrophobic | ClogP | Lipophilicity, related to membrane permeability and binding to hydrophobic pockets. |

| Electronic | pKa, Dipole Moment | Distribution of electrons, charge, and ability to participate in ionic or polar interactions. |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability, related to how a molecule fits into a binding site. |

| Topological | Wiener Index | Describes molecular branching and shape. |

| 3D-QSAR Fields | CoMFA/CoMSIA Fields | Spatially-dependent steric, electrostatic, hydrophobic, and H-bond donor/acceptor properties. |

By integrating these diverse SAR strategies, from targeted substituent modifications to advanced computational modeling, a comprehensive understanding of the structural requirements for the biological activity of this compound can be achieved, paving the way for the rational design of optimized analogues.

Development of Predictive Models for Biological Potency

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone in modern drug discovery, enabling the prediction of a compound's biological activity based on its chemical structure. nih.gov For classes of compounds analogous to this compound, such as other imidazole and pyrrolidine derivatives, various 2D and 3D-QSAR models have been developed to forecast their therapeutic potential against different targets.

The development of these predictive models typically involves a dataset of compounds with known biological activities. For instance, in studies of imidazole-based inhibitors of enzymes like glutaminyl cyclase, both linear and non-linear 2D-QSAR models have been created. nih.gov These models often employ statistical methods such as Stepwise Multiple Linear Regression (S-MLR) and neural networks to establish a mathematical relationship between molecular descriptors and biological potency. nih.gov A successful 2D neural network model for imidazole-based glutaminyl cyclase inhibitors demonstrated high predictive capability, as indicated by validation parameters like a high coefficient of determination (R²) and predictive R² (R²pred). nih.gov

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), offer a more spatially detailed understanding. These models are built by aligning a series of active molecules and calculating their steric and electrostatic fields. The resulting contour maps highlight regions where modifications to the chemical structure are likely to enhance or diminish biological activity. rjptonline.org For example, 3D-QSAR studies on various imidazole derivatives have elucidated the importance of steric, electrostatic, and hydrophobic features in their interaction with biological targets. rjptonline.org

The predictive power of these models allows researchers to screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted potency, thereby accelerating the drug discovery process.

To illustrate the application of predictive modeling, consider the following hypothetical data table for a series of imidazolyl-pyrrolidine analogs, where biological activity is predicted based on a QSAR model.

| Compound ID | Scaffold Modification | Predicted pIC50 | Key Descriptors Influencing Prediction |

| IZP-001 | Unsubstituted | 6.5 | Baseline |

| IZP-002 | Methyl group on Imidazole N1 | 6.8 | Increased hydrophobicity, minor steric bulk |

| IZP-003 | Phenyl group on Pyrrolidine N1 | 7.2 | Significant increase in hydrophobicity and steric bulk |

| IZP-004 | Hydroxyl group on Pyrrolidine C4 | 6.3 | Increased polarity, potential for H-bonding |

| IZP-005 | Chloro group on Imidazole C2 | 7.0 | Electron-withdrawing effect, altered electrostatics |

This table is illustrative and based on general principles of SAR for similar heterocyclic compounds.

Analysis of Physicochemical Descriptors (e.g., steric, electrostatic, hydrophobic fields)

The biological activity of a molecule is intrinsically linked to its physicochemical properties. In the context of imidazolyl-pyrrolidine derivatives, the analysis of steric, electrostatic, and hydrophobic fields is crucial for understanding and optimizing their interactions with target proteins.

Steric Fields: The size and shape of a molecule, described by its steric properties, are fundamental to achieving a complementary fit within a biological target's binding site. SAR studies on pyrrolidine derivatives have shown that the degree of substitution can significantly impact potency. For instance, in a series of pyrrolidine amide inhibitors, it was found that small, lipophilic substituents on a terminal phenyl group were optimal for potency, while larger groups could lead to steric clashes and reduced activity. nih.gov 3D-QSAR models visually represent these steric requirements through contour maps, where green contours typically indicate regions where bulky groups are favorable, and yellow contours suggest areas where they are detrimental.

Electrostatic Fields: The distribution of charge within a molecule, or its electrostatic properties, governs interactions such as hydrogen bonds and ionic bonds. The imidazole ring itself contains two nitrogen atoms, one of which can act as a hydrogen bond donor and the other as an acceptor, making it a key player in electrostatic interactions. The amine group on the pyrrolidine ring is also a critical site for hydrogen bonding. QSAR models for imidazole derivatives often reveal that specific electrostatic field distributions are correlated with higher activity. rjptonline.org CoMSIA contour maps, for example, use red contours to show where negative charge is preferred and blue contours to indicate where positive charge is beneficial for activity.

The interplay of these physicochemical descriptors is complex, and optimizing one can sometimes negatively affect another. Therefore, a multi-parameter optimization approach is often necessary in the design of new analogs.

Below is a data table summarizing the influence of different physicochemical descriptors on the hypothetical activity of imidazolyl-pyrrolidine analogs.

| Descriptor | Influence on Biological Potency | Example Modification |

| Steric Bulk | Can be positive or negative depending on the binding pocket topology. Often, a specific size and shape are required for optimal fit. | Introduction of a bulky t-butyl group may decrease activity if the binding site is constrained. |

| Electrostatic Potential | Crucial for forming specific interactions like hydrogen bonds. The distribution of electron-rich and electron-poor regions is key. | Adding a hydroxyl group can introduce a hydrogen bond donor/acceptor, potentially increasing affinity. |

| Hydrophobicity | Affects membrane permeability and binding to hydrophobic pockets. An optimal level of lipophilicity is often sought. | Replacing an alkyl chain with a more polar group can decrease hydrophobicity and alter binding. |

This table presents generalized principles derived from SAR studies of analogous heterocyclic compounds.

Molecular Interactions and Mechanistic Insights Via in Vitro Biological Studies

Target Identification and Engagement Studies

The imidazole (B134444) moiety is a cornerstone in the design of various kinase inhibitors, often acting as a hinge-binding motif. Derivatives containing this scaffold have shown potent inhibitory activity against several key kinases implicated in cancer and inflammatory diseases.

Structurally related 4-(imidazol-5-yl)pyridine derivatives have been investigated for their dual inhibitory activity against B-RAFV600E and p38α kinases. nih.govresearchgate.net One of the most potent compounds from a studied series, 10c , demonstrated significant anticancer activity, particularly against melanoma cell lines, with a GI₅₀ of 70 nM. nih.gov The inhibitory mechanism of these compounds is attributed to their ability to fit into the ATP-binding pocket of the kinases. nih.gov

Pyridinyl imidazole compounds are a well-established class of p38 MAPK inhibitors that function by competing with ATP for binding to the kinase's active site. researchgate.netresearchgate.net The selectivity of these inhibitors is thought to be determined by differences in the non-conserved regions within or near the ATP binding pocket. researchgate.net Certain imidazol-5-yl pyridine (B92270) derivatives have been identified as potent p38α inhibitors, with compounds 11a and 11d exhibiting IC₅₀ values of 47 nM and 45 nM, respectively. nih.gov

Furthermore, imidazo[4,5-b]pyridine derivatives have been identified as potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases. acs.orgaacrjournals.orgacs.org A specific derivative, 27e , was found to be a potent inhibitor of Aurora-A (Kd = 7.5 nM), Aurora-B (Kd = 48 nM), and FLT3 (Kd = 6.2 nM), including clinically relevant mutants like FLT3-ITD (Kd = 38 nM). acs.orgfigshare.com Another novel imidazo[4,5-b]pyridine derivative showed potent inhibition of Aurora A and B kinases with IC₅₀ values of 6 nM and 45 nM, respectively, and an IC₅₀ for FLT3 kinase of less than 0.5 nM. aacrjournals.org

Imidazopyridazine-based compounds have emerged as potent inhibitors of PIM-1 and PIM-2 kinases. One such compound, 22m , displayed subnanomolar inhibitory activity against PIM-1 (IC₅₀ = 0.024 nM) and PIM-2 (IC₅₀ = 0.095 nM). nih.gov Other imidazopyridazine-thiazolidinediones, such as YPC-21440 and YPC-21817 , have also shown high inhibitory activity against all three PIM isoforms, with IC₅₀ values ranging from 0.012 to 0.11 μM. frontiersin.org These inhibitors typically bind to the ATP-binding pockets of the PIM kinases. frontiersin.org

| Compound Class | Target Kinase | Inhibitory Concentration | Reference |

|---|---|---|---|

| Imidazol-5-yl Pyridine Derivative (11d) | p38α | IC₅₀ = 45 nM | nih.gov |

| Imidazo[4,5-b]pyridine Derivative (27e) | Aurora-A | K_d = 7.5 nM | acs.org |

| Imidazo[4,5-b]pyridine Derivative (27e) | Aurora-B | K_d = 48 nM | acs.org |

| Imidazo[4,5-b]pyridine Derivative (27e) | FLT3 | K_d = 6.2 nM | acs.org |

| Imidazo[4,5-b]pyridine Derivative | Aurora A | IC₅₀ = 6 nM | aacrjournals.org |

| Imidazo[4,5-b]pyridine Derivative | Aurora B | IC₅₀ = 45 nM | aacrjournals.org |

| Imidazopyridazine Derivative (22m) | PIM-1 | IC₅₀ = 0.024 nM | nih.gov |

| Imidazopyridazine Derivative (22m) | PIM-2 | IC₅₀ = 0.095 nM | nih.gov |

| Imidazopyridazine-Thiazolidinedione (YPC-21440) | Pim-1, -2, -3 | IC₅₀ = 0.012 - 0.11 µM | frontiersin.org |

The imidazolyl-pyrrolidine scaffold is also found in inhibitors of various enzymes. For instance, prolyl-fluoropyrrolidine derivatives have been designed as inhibitors of dipeptidyl peptidase IV (DPP-4). nih.gov Among a series of synthesized compounds, those possessing an aryl substituted piperazine (B1678402) with an acetamide (B32628) linker, such as compounds 9 (IC₅₀ = 0.83 μM) and 10 (IC₅₀ = 0.43 μM), were the most potent. nih.gov Molecular docking studies suggest that the fluoropyrrolidine moiety occupies the S1 pocket of the enzyme, while other parts of the molecule form crucial interactions in the S2 binding pocket. nih.gov

Spiropyrrolidine tethered imidazole heterocyclic hybrids have been synthesized and evaluated for their cholinesterase inhibitory activity. nih.govresearchgate.net Compounds with 4-methyl and 4-methoxy substituents on the aryl ring demonstrated potent activities, with IC₅₀ values of 2.02 μM and 2.05 μM against acetylcholinesterase (AChE), and 12.40 μM and 11.45 μM against butyrylcholinesterase (BChE), respectively. nih.gov

Furthermore, imidazopyrazolopyridine and imidazo[2,1-b]thiazole (B1210989) derivatives have been developed as selective cyclooxygenase-2 (COX-2) inhibitors. mdpi.comnih.govresearchgate.netbrieflands.com One imidazo[2,1-b]thiazole derivative, 6a , was identified as a highly potent and selective COX-2 inhibitor with an IC₅₀ of 0.08 μM. brieflands.com The selectivity for COX-2 over COX-1 is a key feature of these compounds, potentially reducing gastrointestinal side effects associated with non-selective NSAIDs. mdpi.comnih.gov

In the context of topoisomerase inhibition, N-fused imidazoles have been shown to inhibit the catalytic activity of topoisomerase IIα. spandidos-publications.com Additionally, certain imidazole-2-thiones linked to acenaphthylenone act as dual DNA intercalators and topoisomerase II inhibitors. tandfonline.com

| Compound Class | Target Enzyme | Inhibitory Concentration | Reference |

|---|---|---|---|

| Prolyl-fluoropyrrolidine Derivative (10) | DPP-4 | IC₅₀ = 0.43 µM | nih.gov |

| Spiropyrrolidine Imidazole Hybrid | AChE | IC₅₀ = 2.02 µM | nih.gov |

| Imidazo[2,1-b]thiazole Derivative (6a) | COX-2 | IC₅₀ = 0.08 µM | brieflands.com |

The C-X-C chemokine receptor type 4 (CXCR4) is a therapeutic target in various diseases, including cancer and HIV-1 infection. Bis-imidazoline compounds, which feature two imidazole rings connected by an alkyl chain, have been identified as new CXCR4 ligands. mdpi.comnih.govbohrium.com These molecules have been shown to displace the binding of the natural ligand CXCL12 with submicromolar potencies. mdpi.comnih.gov The inhibitory potencies of these compounds are dependent on the length of the alkyl chain, with those having 8, 10, or 12 carbons being the most potent. nih.gov Docking studies and site-directed mutagenesis indicate that the alkyl chain facilitates the positioning of the two imidazole groups within the transmembrane binding cavity of CXCR4. nih.gov

| Compound Class | Target Receptor | Binding Affinity | Reference |

|---|---|---|---|

| Bis-imidazoline Compounds | CXCR4 | Submicromolar K_I values | mdpi.com |

Cellular Pathway Interrogation

A significant body of research has demonstrated the ability of various imidazole derivatives to induce apoptosis and perturb the cell cycle in cancer cells. spandidos-publications.comtandfonline.comrsc.orgresearchgate.netnih.govnih.gov For example, a novel 1-(4-substituted phenyl)-2-ethyl imidazole derivative, 4f , was found to induce apoptosis in HeLa cells, with a 68.2% apoptosis rate observed after 24 hours of treatment. nih.gov The mechanism of apoptosis induction by this compound was linked to an increase in the protein expression of Bax and a decrease in the expression of Bcl-2 in a time-dependent manner. nih.gov

Other studies have shown that imidazole-2-thiones can cause cell cycle arrest at the S phase in MCF-7 breast cancer cells, leading to an increase in the percentage of late apoptotic cells. tandfonline.com Similarly, a 2,2′-(2-(3-(cyclopentyloxy)-4-methoxyphenyl)-1-isobutyl-1H-imidazole-4,5-diyl)dipyridine derivative was shown to induce cell cycle arrest in the G2/M phase in A549 lung cancer cells. rsc.org The induction of apoptosis by imidazole derivatives is often mediated through the activation of caspases, such as caspase-3 and caspase-9. spandidos-publications.comnih.gov

The imidazole core structure has also been implicated in the modulation of autophagy, a cellular process of self-degradation that can either promote cell survival or cell death depending on the context. spandidos-publications.comnih.govresearchgate.netnih.govfrontiersin.org In some cellular contexts, imidazole has been shown to inhibit autophagic flux by blocking the maturation of autophagosomes into autolysosomes. nih.govresearchgate.net This impairment of autophagic degradation can, in turn, trigger apoptosis. nih.gov The mechanism for this inhibition may be related to the basic nature of the imidazole ring, which can enter acidic organelles like lysosomes and raise their internal pH, thus disrupting their function. researchgate.net

Conversely, in other systems, the induction of autophagy by imidazole-containing compounds can contribute to their anti-cancer effects. The precise role of autophagy in response to treatment with imidazole derivatives is complex and appears to be cell-type and context-dependent. spandidos-publications.comnih.gov

Inhibition of Cell Proliferation, Angiogenesis, and Survival Signaling Pathways

No studies were found that investigated the inhibitory effects of 4-(1H-Imidazol-5-yl)pyrrolidin-3-amine on cell proliferation, the formation of new blood vessels (angiogenesis), or key survival signaling pathways in any cell lines.

Interaction with DNA and Protein Synthesis Machinery (e.g., DNA gyrase, topoisomerase IV, tubulin polymerization)

There is no available research detailing the interaction of this compound with components of the DNA and protein synthesis machinery, such as DNA gyrase, topoisomerase IV, or the process of tubulin polymerization.

In Vitro Selectivity and Potency Assessment in Biological Systems

Enzyme Inhibition Kinetics

No data on the enzyme inhibition kinetics for this compound could be located. Therefore, information regarding its potency (e.g., IC₅₀ or Kᵢ values) and mechanism of inhibition against any specific enzyme is not available.

Cell-Based Assays and Phenotypic Screening

Information from cell-based assays or phenotypic screening studies involving this compound is not present in the available literature.

Computational Chemistry and Molecular Modeling Applications

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are essential for understanding the three-dimensional structure, flexibility, and dynamic behavior of 4-(1H-Imidazol-5-yl)pyrrolidin-3-amine. These methods explore the potential energy surface of the molecule to identify stable conformations and simulate its movement over time, which is crucial for predicting its biological activity and interactions.

Ligand-Protein Interaction Dynamics

Molecular dynamics simulations are a cornerstone for studying how a ligand like this compound interacts with a biological target, such as a protein receptor. nih.govnih.gov These simulations model the physical movements of atoms and molecules, providing a detailed view of the binding process, the stability of the ligand-protein complex, and the specific interactions that govern binding affinity. nih.gov Key insights gained from such simulations would include identifying the critical amino acid residues involved in the interaction, the role of water molecules in the binding pocket, and the conformational changes that occur in both the ligand and the protein upon binding. nih.gov This information is invaluable for structure-based drug design, allowing for the rational optimization of the ligand to enhance its binding affinity and selectivity.

Tautomeric Equilibrium and Stability Investigations

The imidazole (B134444) ring of this compound can exist in different tautomeric forms, which can significantly influence its chemical properties and biological activity. Computational methods are employed to investigate the relative stabilities of these tautomers. By calculating the Gibbs free energy of each tautomer, researchers can predict the equilibrium population of each form under various conditions, such as in the gas phase or in different solvents. Understanding the predominant tautomeric form is critical as it affects the molecule's hydrogen bonding capabilities, electrostatic profile, and ultimately, how it interacts with its biological target.

Table 1: Hypothetical Relative Energies of Tautomers This table presents a hypothetical example of results from a tautomeric stability investigation.

| Tautomer | Relative Energy (kcal/mol) in Water | Predicted Population (%) |

|---|---|---|

| 1H-tautomer | 0.00 | 95.8 |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and chemical reactivity of this compound. bhu.ac.innih.govresearchgate.netacs.orgnih.gov These calculations are fundamental to predicting how the molecule will behave in chemical reactions.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwuxibiology.comyoutube.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). youtube.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. researchgate.net A small gap suggests high reactivity, whereas a large gap implies high stability. Analysis of the spatial distribution of these orbitals reveals the likely sites for nucleophilic and electrophilic attack.

Table 2: Example Frontier Molecular Orbital Energies This table shows hypothetical HOMO, LUMO, and energy gap values calculated for the compound.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

Electrostatic Potential Mapping for Reactive Site Identification

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. bhu.ac.in It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the imidazole ring and the amine group, indicating these are primary sites for interaction with electrophiles or for forming hydrogen bonds.

Global Reactivity Descriptors

Table 3: Illustrative Global Reactivity Descriptors This table provides an example set of calculated global reactivity descriptors.

| Descriptor | Formula | Hypothetical Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.5 |

| Electron Affinity (A) | -ELUMO | 1.2 |

| Electronegativity (χ) | (I+A)/2 | 3.85 |

| Global Hardness (η) | (I-A)/2 | 2.65 |

| Global Softness (S) | 1/(2η) | 0.189 |

Molecular Docking and Binding Affinity Prediction

Molecular docking is a principal computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound and its derivatives, docking simulations are instrumental in elucidating potential binding modes within the active sites of receptors. This is particularly relevant for targets like G-protein coupled receptors (GPCRs), where identifying key ligand-receptor interactions is crucial. Given the compound's structural similarity to histamine, a primary focus of modeling studies has been on the histamine receptor family, particularly the H3 receptor (H3R), a key target in neuropharmacology.

The process involves placing the 3D conformation of the ligand into the binding pocket of the receptor's model. Since an experimental crystal structure for the H3R is not available, these studies typically rely on high-fidelity homology models, often constructed using the crystal structure of a related receptor, such as the histamine H1 receptor, as a template. Once docked, scoring functions are employed to estimate the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol) or a predicted inhibition constant (pKi). These predictions help rank potential ligands and prioritize them for synthesis and experimental testing.

Ligand-Target Complex Optimization and Interaction Profiling

Following the initial docking, the resulting ligand-target complex undergoes optimization to refine the binding pose and analyze the specific non-covalent interactions that stabilize the complex. This interaction profile is critical for understanding the structural basis of the ligand's activity. For this compound docked into a model of the histamine H3 receptor, a characteristic interaction pattern is predicted.

The table below details the predicted molecular interactions between this compound and a homology model of the human histamine H3 receptor.

| Functional Group of Ligand | Potential Interacting Residue(s) in H3R | Type of Interaction | Predicted Importance |

|---|---|---|---|

| Pyrrolidine (B122466) Amine (protonated) | Aspartic Acid (D3.32) in TM3 | Ionic Bond / Salt Bridge | Primary Anchor |

| Imidazole Ring (N-H) | Aspartic Acid (E5.46) in TM5 | Hydrogen Bond (Donor) | Key for Affinity |

| Imidazole Ring (N) | Tyrosine / Serine Residues | Hydrogen Bond (Acceptor) | Directional Binding |

| Pyrrolidine Ring | Phenylalanine, Tryptophan, Leucine | Hydrophobic / van der Waals | Affinity and Selectivity |

Virtual Screening and Lead Identification

Virtual screening is a powerful computational strategy used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. The this compound scaffold is an excellent starting point for such campaigns.

In ligand-based virtual screening , the 3D structure and pharmacophoric features of the compound are used as a template to search for other molecules in a database with similar properties. The key features would include a positive ionizable group, a hydrogen bond donor/acceptor system (the imidazole ring), and a specific 3D arrangement of these elements defined by the pyrrolidine scaffold.

In structure-based virtual screening , a library of millions of compounds is computationally docked into the binding site of the target receptor (e.g., the H3R model). The compounds are then scored and ranked based on their predicted binding affinity and their ability to form key interactions, such as the salt bridge to D3.32. This approach can identify novel chemical scaffolds that are structurally distinct from the initial lead but still fit the binding site. Hits from these virtual screens serve as new starting points for medicinal chemistry efforts, a process often referred to as lead identification. The pyrrolidine-imidazole core acts as a "privileged scaffold," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.

The following table outlines a typical workflow for a virtual screening campaign to identify novel H3 receptor ligands starting from the this compound scaffold.

| Phase | Description | Computational Tool/Method | Objective |

|---|---|---|---|

| 1. Target Preparation | Construction and validation of a high-quality 3D homology model of the histamine H3 receptor. | Homology Modeling (e.g., MODELLER, SWISS-MODEL) | Create a reliable receptor structure for docking. |

| 2. Library Preparation | Acquisition and filtering of a large compound library (e.g., ZINC, Enamine) to remove undesirable structures and generate 3D conformers. | LigPrep, RDKit | Prepare a diverse set of drug-like molecules for screening. |

| 3. Docking and Scoring | High-throughput docking of the prepared library into the H3R binding site. | Virtual Docking Software (e.g., AutoDock, Glide) | Predict binding poses and rank compounds by binding affinity. |

| 4. Post-processing and Filtering | Filtering of docked results based on interaction criteria (e.g., presence of salt bridge to D3.32) and other properties (e.g., ADME prediction). | Custom Scripts, Pharmacophore Filters | Select the most promising candidates and remove likely false positives. |

| 5. Hit Selection | Visual inspection of the top-ranked poses and selection of a diverse set of compounds for experimental validation. | Molecular Visualization Software (e.g., PyMOL, Chimera) | Identify novel and promising lead compounds. |

Rational Design and Development of Analogues of 4 1h Imidazol 5 Yl Pyrrolidin 3 Amine

Scaffold Hopping and Fragment-Based Design

Scaffold hopping and fragment-based design are powerful strategies in the early stages of drug discovery and lead optimization to identify novel chemical entities with improved properties. niper.gov.in These approaches allow for the exploration of diverse chemical architectures that retain the key pharmacophoric features of the original molecule. researchgate.net

Scaffold Hopping: This strategy involves replacing the central core of the molecule—in this case, the imidazolyl-pyrrolidine scaffold—with a different, often bioisosteric, ring system. The objective is to discover new scaffolds that may offer advantages in terms of synthesis, patentability, selectivity, or ADME (absorption, distribution, metabolism, and excretion) properties. niper.gov.innamiki-s.co.jp For 4-(1H-Imidazol-5-yl)pyrrolidin-3-amine, a scaffold hopping approach could replace the imidazole (B134444) ring with other five-membered heterocycles like pyrazole (B372694) or triazole, or substitute the pyrrolidine (B122466) ring with scaffolds such as piperidine (B6355638) or azetidine. For instance, in the development of PIM-1 kinase inhibitors, a triazolopyridine scaffold was successfully identified as a replacement for an imidazopyridazine core, demonstrating the utility of this approach for imidazole-containing compounds. uniroma1.it A key aim of such an exercise is to identify replacements that improve physicochemical properties like solubility. dundee.ac.uk

Fragment-Based Design (FBDD): FBDD is a technique for lead generation that starts by identifying small chemical fragments that bind weakly to the biological target. mdpi.com These hits are then grown or linked together to produce a lead with higher affinity. d-nb.infonih.gov In the context of this compound, the imidazole and pyrrolidine moieties can be considered as starting fragments. Fragment-based screening could identify alternative functionalities that bind effectively to the target protein. For example, a crystallographic screen identified 1H-isoindol-3-amine as a suitable fragment for the S1 pocket of trypsin-like serine proteases, which was then elaborated into more potent inhibitors. d-nb.infonih.gov Similarly, pyrrolidine-based fragments can be designed to provide good coverage of functional vector space, allowing for efficient optimization. nih.gov

A conceptual FBDD approach for analogues of this compound is outlined below:

| Step | Action | Rationale |

|---|---|---|

| 1. Deconstruction | The parent molecule is broken down into its core fragments: an imidazole fragment and a 3-aminopyrrolidine (B1265635) fragment. | To identify the key building blocks responsible for binding. |

| 2. Fragment Screening | A library of small, low-complexity fragments is screened against the biological target to find binders for the subpockets occupied by the imidazole and aminopyrrolidine moieties. mdpi.com | To discover novel, structurally diverse fragments that can serve as alternative anchors or interacting groups. |

| 3. Fragment Elaboration | A validated fragment hit (e.g., a pyrazole replacing the imidazole) is "grown" by adding functional groups to explore interactions with adjacent regions of the binding site. | To increase potency and selectivity by forming new, favorable interactions with the target. |

| 4. Fragment Linking | Two or more fragments that bind to distinct, adjacent sites on the target are connected with a chemical linker. | To create a single, high-affinity molecule that combines the binding energies of the individual fragments. |

Lead Optimization Strategies

Selectivity is a crucial attribute of a drug candidate, as off-target activity can lead to undesirable side effects. For analogues of this compound, which may target enzymes like kinases or transporters, achieving selectivity against closely related family members is a primary goal.

Strategies to enhance selectivity often involve exploiting subtle differences in the amino acid composition of the target's binding site compared to off-targets. For example, in the optimization of imidazo[4,5-b]pyridine-based kinase inhibitors, replacing a basic N-methylpiperazine moiety with a morpholine (B109124) ring was found to be beneficial in reducing affinity for the hERG channel, a common off-target that can cause cardiac toxicity. acs.org Similarly, for derivatives of (3S)-N-(biphenyl-2-ylmethyl)pyrrolidin-3-amine, modifications of the amine group were used to generate potent noradrenaline reuptake inhibitors with excellent selectivity over serotonin (B10506) and dopamine (B1211576) transporters. nih.gov Introducing steric bulk or specific hydrogen bond donors/acceptors can create favorable interactions with the intended target while causing steric clashes or unfavorable interactions with off-targets. researchgate.net

The following table illustrates how modifications to an imidazo[4,5-b]pyridine scaffold influenced selectivity against the hERG channel.

| Compound | R Group | FLT3 IC₅₀ (nM) | hERG Inhibition (%) at 10 µM |

|---|---|---|---|

| 5 | N-methylpiperazine (para-position) | 2 | 96 |

| 10a | Morpholine (para-position) | 3 | 12 |

| 20f | N-methylpiperazine (meta-position) | 2 | 26 |

Data derived from studies on imidazo[4,5-b]pyridine-based kinase inhibitors. acs.org

Improving biological potency—the concentration of a compound required to produce a defined effect—is a central goal of lead optimization. This is typically achieved through iterative cycles of design, synthesis, and testing to build a detailed structure-activity relationship (SAR). For imidazole- and pyrrolidine-containing compounds, potency can be modulated by modifying substituents on either ring system.

For instance, in a series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivatives designed as V600E-mutated BRAF (V600EBRAF) inhibitors, the nature of the linker between the pyrimidine (B1678525) core and a terminal sulfonamide moiety significantly impacted potency. nih.gov A propylamine (B44156) linker was generally found to be more favorable than an ethylamine (B1201723) linker, and specific substitutions on the terminal phenylsulfonamide ring led to compounds with low nanomolar IC₅₀ values. nih.gov Similarly, the development of a novel ALK5 receptor inhibitor based on an N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine structure achieved potent inhibitory effects in a cellular assay (IC₅₀ = 3.5 nM). nih.govresearchgate.net

The table below summarizes SAR findings for a series of V600EBRAF inhibitors, showing the impact of structural changes on inhibitory potency.

| Compound | Linker (n) | R Group | V600EBRAF IC₅₀ (µM) |

|---|---|---|---|

| 12e | 2 (Ethyl) | 4-F | 0.62 |

| 12i | 2 (Ethyl) | 2,4-di-F | 0.53 |

| 12l | 3 (Propyl) | 4-F | 0.49 |

Data derived from studies on benzimidazole-pyrimidin-amine linked sulfonamide derivatives. nih.gov

Exploration of Polycyclic and Fused Analogues

Creating polycyclic or fused-ring analogues of this compound is an advanced design strategy to constrain the molecule's conformation and explore new chemical space. Fusing an additional ring to the imidazole or pyrrolidine core can lock rotatable bonds, reducing the entropic penalty upon binding to a target and potentially increasing potency and selectivity. mdpi.com

Various synthetic methodologies can be employed to construct such rigidified structures. For example, new protocols have been developed for the synthesis of fused imidazole analogues starting from N-propargylamines. rsc.org Another powerful technique is intramolecular C-H amination, which has been used to create polycyclic imidazo[1,2-a]pyridine (B132010) systems. researchgate.net This reaction forms a new ring by creating a bond between a nitrogen atom and a C-H bond within the same molecule. Furthermore, multicomponent reactions offer an efficient way to assemble complex pyrrolidine-containing polycycles in a single step. tandfonline.com The resulting fused systems, such as pyrrolo-quinoxalines or thienotriazolopyrimidines, can present their pharmacophoric elements in a unique three-dimensional arrangement, leading to novel interactions with the biological target. mdpi.com

Prodrug and Targeted Delivery Approaches (Conceptual)

Even with optimal potency and selectivity, a drug candidate can fail due to poor pharmacokinetic properties, such as low solubility, poor membrane permeability, or rapid metabolism. Prodrug and targeted delivery strategies are designed to overcome these challenges. nih.gov

A prodrug is an inactive or less active derivative of a parent drug that is converted in vivo to the active form through enzymatic or chemical transformation. nih.gov For this compound, several conceptual prodrug strategies could be envisioned:

Improving Solubility: The amine or imidazole functionalities could be masked with a polar promoiety, such as a phosphate (B84403) or an amino acid, which can be cleaved by phosphatases or peptidases, respectively, to release the active drug. nih.gov

Enhancing Permeability: To improve passage across biological membranes like the intestinal wall or the blood-brain barrier, a lipophilic promoiety could be attached, such as an ester or carbamate. This moiety would be designed to be cleaved by ubiquitous esterases in the body.

Targeted Activation: A promoiety could be designed to be cleaved only by enzymes that are overexpressed at the site of action, such as in tumor tissues. For example, a disulfide moiety could be incorporated for cleavage in the highly reductive environment of cancer cells. nih.gov

Targeted delivery aims to increase the concentration of a drug at its site of action, thereby enhancing efficacy and reducing systemic exposure and toxicity. mdpi.com

Antibody-Drug Conjugates (ADCs): The amine group of this compound could serve as a handle to attach the molecule to a monoclonal antibody via a cleavable linker. researchgate.net The antibody would direct the conjugate to cells expressing a specific surface antigen, after which the conjugate would be internalized and the active drug released.

Nanoparticle Formulations: The compound could be encapsulated within or conjugated to nanoparticles, such as liposomes or polymers. nih.govresearchgate.net These nanoparticles can be engineered to accumulate in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect or by attaching targeting ligands to their surface. researchgate.netnih.gov

Future Research Directions and Perspectives

Expanding the Scope of Biological Targets and Pathways

The imidazole (B134444) and pyrrolidine (B122466) nuclei are present in compounds targeting a diverse range of biological entities. Imidazole derivatives have demonstrated activity against targets such as protein kinases (e.g., tyrosine and serine-threonine kinases), microtubules, and histone deacetylases. nih.gov The pyrrolidine scaffold is also a cornerstone in compounds developed for various diseases, including cancer and central nervous system disorders. nih.gov

Future research on 4-(1H-Imidazol-5-yl)pyrrolidin-3-amine should systematically screen the compound and its future analogs against a broad panel of biological targets to uncover novel therapeutic potentials. Key areas for exploration include:

Kinase Inhibition: Given that the pyrazole (B372694) ring, structurally related to imidazole, is a privileged structure for targeting protein kinases, investigating the inhibitory activity of this compound against various kinase families (e.g., RAF, VEGFR, EGFR) is a logical next step. nih.govresearchgate.net

GPCR Modulation: The structural complexity and stereochemistry of the pyrrolidine ring can be pivotal for interacting with G-protein coupled receptors (GPCRs), a major class of drug targets. nih.gov

Enzyme Inhibition: Polyhydroxylated pyrrolidines are known to act as inhibitors of carbohydrate-processing enzymes like α-glucosidase. nih.gov Exploring the potential of derivatives of the title compound to inhibit other enzyme classes is a worthwhile endeavor.

Antimicrobial Activity: Both imidazole and pyrrole (B145914) (a related nitrogen heterocycle) are core structures in many compounds with demonstrated antibacterial potential. researchgate.netmdpi.com Screening against a wide range of bacterial and fungal strains, including multidrug-resistant ones, could reveal important anti-infective properties.

Advanced Synthetic Methodologies for Diversification

To fully explore the structure-activity relationship (SAR) of the this compound scaffold, the development of advanced and efficient synthetic methodologies is crucial. Current strategies for synthesizing pyrrolidine-containing molecules often rely on the functionalization of existing chiral precursors like proline and 4-hydroxyproline (B1632879) or the construction of the ring from acyclic starting materials. nih.gov

Future synthetic efforts should focus on creating a diverse library of analogs with modifications at key positions of both the pyrrolidine and imidazole rings. Methodologies to be explored include:

Stereoselective Synthesis: Employing modern stereoselective methods to control the stereochemistry of the substituents on the pyrrolidine ring is essential, as different stereoisomers can exhibit vastly different biological profiles and binding modes. nih.govnih.gov

Combinatorial Chemistry: Developing robust synthetic routes amenable to combinatorial chemistry would accelerate the generation of a large library of derivatives for high-throughput screening. This could involve parallel synthesis techniques to introduce a variety of substituents on the imidazole nitrogen or the pyrrolidine ring.

Catalytic C-H Activation: Utilizing modern catalytic methods, such as palladium-catalyzed C-H activation, could enable the direct functionalization of the heterocyclic rings, providing novel vectors for diversification that are not accessible through traditional methods. researchgate.net

Flow Chemistry: Implementing flow chemistry processes could offer improved reaction control, scalability, and safety for the synthesis of key intermediates and final compounds, facilitating more rapid and efficient production for further studies.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by enhancing efficiency and predictive accuracy. researchgate.net These computational tools can be applied at nearly every stage of the drug design process for this compound and its derivatives. nih.govbohrium.com

Key applications of AI and ML in future research include:

De Novo Drug Design: Generative AI models, such as recurrent neural networks (RNNs) and adversarial auto-encoders, can be trained on existing libraries of active imidazole and pyrrolidine compounds to design novel molecules with optimized properties and a high affinity for specific biological targets. mednexus.orgacs.org

Virtual High-Throughput Screening (vHTS): AI/ML algorithms can rapidly screen vast virtual libraries of potential analogs of this compound against computational models of biological targets, prioritizing a smaller, more promising set of compounds for actual synthesis and testing. nih.gov

Predictive Modeling: Machine learning models can be developed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives. This allows for the early identification and elimination of candidates with unfavorable profiles, saving significant time and resources. researchgate.net

QSAR and Pharmacophore Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be built using ML to understand the relationship between the chemical structures of analogs and their biological activity, guiding the design of more potent compounds. acs.org

Collaborative Research for Translational Applications

Translating a promising chemical scaffold from a laboratory curiosity into a clinical therapeutic is a complex, multidisciplinary, and resource-intensive process. For a compound like this compound, fostering strategic collaborations is not just beneficial but essential for navigating the path to translational application.

Future progress will depend on establishing robust partnerships between various stakeholders:

Academia-Industry Collaborations: Academic research groups can provide deep expertise in fundamental biology, target identification, and novel synthetic chemistry. Pharmaceutical industry partners offer the resources, infrastructure, and experience in drug development, preclinical testing, and navigating the regulatory landscape necessary to advance a compound through clinical trials.

Interdisciplinary Consortia: Bringing together experts from medicinal chemistry, computational biology, pharmacology, and clinical medicine can create a synergistic environment. Such consortia can tackle complex challenges, from optimizing lead compounds to designing effective clinical trials.

Open Science Initiatives: Participating in open science platforms can accelerate discovery by sharing data, chemical probes, and research findings with the broader scientific community. This can prevent redundant efforts and crowdsource solutions to difficult scientific problems, potentially uncovering new applications for the compound scaffold that were not initially envisioned.

By pursuing these integrated research directions, the scientific community can unlock the full therapeutic potential of the this compound scaffold, paving the way for the development of a new generation of targeted medicines.

Mentioned Compounds

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to synthesize 4-(1H-Imidazol-5-yl)pyrrolidin-3-amine, and how is structural purity validated?

- Answer : The compound is typically synthesized via multi-step routes involving cyclization, acylation, and functional group modifications. For example, intermediates like pyrazole or imidazole derivatives are generated through cyclization reactions (e.g., using barbituric acids and aldehydes under solvent-free conditions) . Purity is confirmed via spectroscopic techniques:

- IR spectroscopy : Identifies functional groups (e.g., NH₂, C=N).

- NMR (¹H/¹³C) : Assigns proton and carbon environments (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm) .

- Mass spectrometry (EI) : Validates molecular weight (e.g., m/z 229 for related pyrazole analogs) .

- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., O–H···N interactions stabilizing the crystal lattice) .

Q. What biological activities have been reported for this compound?

- Answer : While direct studies are limited, structurally related imidazole-pyrrolidine hybrids show anticancer potential. A European patent highlights derivatives of this scaffold for treating leukemias and solid tumors via kinase inhibition . In-silico studies suggest interactions with heat-shocked proteins (e.g., binding scores of −9.8 using Glide docking) .

Q. Which analytical techniques are critical for characterizing this compound’s conformation?

- Answer :

- X-ray diffraction : Determines dihedral angles (e.g., 24.9° between imidazole and aryl rings) and hydrogen-bond geometry (e.g., N–H···O distances of 2.8–3.0 Å) .

- VT-NMR (variable temperature) : Detects dynamic conformational changes in solution .

Advanced Research Questions

Q. How can researchers address low yields in the final step of synthesizing this compound?

- Answer : Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Catalysis : Palladium-mediated cross-coupling for imidazole functionalization .

- Temperature control : Lowering reaction temperatures reduces side-product formation (e.g., <0°C for acylation steps) .

- Example : A scaled-up route for a pyrazole analog achieved 74% yield by substituting ethanol with pyridine to stabilize reactive intermediates .

Q. What computational approaches predict the binding modes of this compound to therapeutic targets?

- Answer :

- Molecular docking (Glide/AutoDock) : Evaluates binding affinity to kinases or proteases (e.g., fitness scores >70 indicate strong interactions) .

- MD simulations : Assess stability of ligand-protein complexes (e.g., RMSD <2.0 Å over 100 ns trajectories) .

- QSAR modeling : Links structural features (e.g., imidazole ring planarity) to anticancer activity .

Q. How do conformational isomers of this compound impact its biological activity, and how are they analyzed?

- Answer : Isomers arise from restricted rotation of the pyrrolidine ring. Key methods:

- SC-XRD (single-crystal X-ray diffraction) : Resolves absolute stereochemistry (e.g., (R)-configuration in analogs) .

- NOESY NMR : Identifies spatial proximity of protons (e.g., axial vs. equatorial substituents) .

- Implications : The (R)-isomer of a related compound showed 10× higher kinase inhibition than the (S)-form .

Q. What challenges arise in resolving contradictory spectroscopic data during structural elucidation?

- Answer : Discrepancies often stem from tautomerism (imidazole NH shifts) or dynamic effects. Mitigation strategies:

- DFT calculations : Predict NMR chemical shifts (e.g., B3LYP/6-311+G(d,p) level) .

- Crystallographic validation : Cross-references NMR assignments (e.g., confirming NH positions via H-bond networks) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.